3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide is an organic compound characterized by a benzamide core substituted with a 2-hydroxyethyl group and a sulfanylmethyl group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide typically involves multiple steps:
Formation of the Sulfanylmethyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenylthiol with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form the sulfanylmethyl intermediate.
Amidation Reaction: The intermediate is then reacted with 3-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Hydroxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its sulfanylmethyl and hydroxyethyl groups.
Biological Studies: It can be used as a probe to study enzyme interactions, particularly those involving sulfhydryl groups.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide exerts its effects depends on its interaction with molecular targets. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(2,5-dimethylphenyl)sulfanylmethyl]benzamide: Lacks the hydroxyethyl group, which may reduce its solubility and reactivity.
N-(2-hydroxyethyl)benzamide: Lacks the sulfanylmethyl group, which may affect its ability to interact with thiol-containing enzymes.
Uniqueness
3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the sulfanylmethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-6-7-14(2)17(10-13)22-12-15-4-3-5-16(11-15)18(21)19-8-9-20/h3-7,10-11,20H,8-9,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRBZNWQDXPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC2=CC(=CC=C2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.